N-(4-methylidenecyclohexyl)adamantane-1-carboxamide
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Overview
Description
“N-(4-methylidenecyclohexyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, carbonyl groups, etc .Physical And Chemical Properties Analysis
Adamantanes are known for their unique structural, biological, and stimulus-responsive properties . They are characterized by their unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications
Catalytic Reactions and Hydrocarbon Conversions
The study on the catalytic activity of sulfated zirconia toward hydrocarbon conversions highlighted the unique mechanism involving adamantane, indicating oxidation processes and the formation of carbocations through free radical stages. This suggests potential applications in refining and petrochemical processes to produce valuable chemical intermediates (Farcasiu, Ghenciu, & Li, 1996).
Advanced Materials Development
Research on polyamides and polyimides incorporating adamantyl and diamantyl moieties has shown the creation of materials with high thermal stability, tensile strength, and glass transition temperatures. These properties are crucial for developing high-performance polymers used in aerospace, automotive, and electronic applications (Chern, Shiue, & Kao, 1998).
Neuroprotective Agents
Fluorescent heterocyclic adamantane amines were synthesized and demonstrated multifunctional neuroprotective activity. These compounds inhibit various neurological targets and exhibit antioxidant properties, suggesting their potential application in neurodegenerative disease treatment and neurological assay development (Joubert, van Dyk, Green, & Malan, 2011).
Synthesis Techniques
A study on the catalytic synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride presents an efficient method for synthesizing adamantane derivatives. This technique could be essential for producing various adamantane-based compounds with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).
Antibacterial and Antiviral Activities
N′-Heteroarylidene-1-carbohydrazide derivatives based on adamantane demonstrated potent antibacterial activity, providing a foundation for developing new antimicrobial agents to combat drug-resistant bacterial infections. These compounds' structure-activity relationship insights are valuable for designing effective antibacterial and antiviral therapeutics (Al-Wahaibi et al., 2020).
Future Directions
The unique properties of adamantane derivatives make them promising candidates for future research and development in various fields. The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged .
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOPHUBERZCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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